

Chemical structure and stereochemistry of Myceliothermophin E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myceliothermophin E*

Cat. No.: B15595413

[Get Quote](#)

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Myceliothermophin E**

Introduction

Myceliothermophin E is a member of a class of cytotoxic polyketides isolated from the thermophilic fungus *Myceliothorpha thermophila*.^{[1][2][3]} These natural products, which also include Myceliothermophins A, B, C, and D, are characterized by a tetramic acid structural motif and a trans-fused decalin system.^{[1][3][4]} **Myceliothermophin E** and its related compounds have garnered significant interest from the scientific community due to their potent biological activities and challenging molecular architecture.^{[1][3]} This document provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of **Myceliothermophin E**, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Stereochemistry

Myceliothermophin E is a complex natural product featuring a highly substituted trans-fused decalin ring system linked to a pyrrolidine-2-one moiety, a structural feature common to tetramic acid-bearing natural products.^{[1][2]} The core structure is a result of a polyketide-amino acid hybrid biosynthesis.^[4]

The key structural features of **Myceliothermophin E** are:

- A trans-fused decalin system: This bicyclic core is a defining characteristic of the myceliothermophin family.[1][3][5]
- A tetramic acid moiety: This motif is derived from an amino acid (leucine in this case) and is crucial for the compound's biological activity.[2][3]
- An unsaturated α - β bond: A unique feature that distinguishes **Myceliothermophin E** from its close relatives, Myceliothermophins A-D, is the unsaturation in the leucine residue that forms part of the tetramic acid moiety.[2]

The absolute configurations of Myceliothermophins A-E have been successfully determined.[4] The stereochemistry of the decalin system was unambiguously established through the total synthesis and X-ray crystallographic analysis of derivatives of key intermediates and of the related compound, Myceliothermophin C.[1][5] This analysis confirmed the relative and absolute stereochemistry of the multiple chiral centers within the molecule.

Quantitative Data

The biological activity of **Myceliothermophin E** has been evaluated against several human cancer cell lines, demonstrating its potent cytotoxic properties. The structural elucidation was accomplished using modern spectroscopic techniques.

Table 1: Cytotoxicity of Myceliothermophin E (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μg/mL)
HepG2	Hepatoblastoma	0.28[1][3]
Hep3B	Hepatocellular Carcinoma	0.41[1][3]
A-549	Lung Carcinoma	0.26[1][3]
MCF-7	Breast Adenocarcinoma	0.27[1][3]

Table 2: Spectroscopic Methods for Structural Elucidation

Technique	Purpose
Nuclear Magnetic Resonance (NMR)	Determination of the carbon-hydrogen framework and relative stereochemistry. [1] [4]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	Determination of the molecular formula. [4]
X-ray Crystallography	Unambiguous confirmation of the three-dimensional structure and absolute stereochemistry of related compounds and synthetic intermediates. [1] [3] [5]

Experimental Protocols

The structural confirmation and stereochemical assignment of **Myceliothermophin E** were solidified through its total synthesis.

Total Synthesis

The total synthesis of **Myceliothermophin E** was achieved through a convergent strategy.[\[1\]](#)[\[3\]](#) [\[5\]](#) A key feature of the synthesis is an unusual cascade reaction to stereoselectively construct the trans-fused decalin system, providing a more practical alternative to intramolecular Diels-Alder approaches.[\[1\]](#)[\[6\]](#)

Key Stages of the Synthesis:

- Preparation of the Decalin Core: The synthesis begins with the construction of the trans-fused decalin system. A key step involves a cascade sequence initiated by an epoxide rearrangement, followed by an enolization and a Robinson-type annulation to form the decalin ring structure (intermediate 6 from epoxide 9).[\[1\]](#) This core is then functionalized to produce a key aldehyde intermediate (decalin aldehyde 4).[\[1\]](#)[\[3\]](#)
- Preparation of the Pyrrolidinone Moiety: A separate synthetic route is used to prepare the pyrrolidinone building block (fragment 5).[\[1\]](#)[\[3\]](#)
- Fragment Coupling and Elaboration: The decalin aldehyde (4) and the pyrrolidinone fragment (5) are coupled together.[\[1\]](#)[\[3\]](#) This is followed by a series of transformations,

including oxidation and selenylation/elimination steps, to introduce the necessary functionality.[1][3]

- Formation of Precursors (Myceliothermophins C and D): The coupled product is elaborated through a divergent process to yield Myceliothermophins C and D.[1][3]
- Conversion to **Myceliothermophin E**: **Myceliothermophin E** is generated in the final step from either Myceliothermophin C or D by treatment with aqueous hydrofluoric acid (aq HF), which facilitates a dehydration reaction.[1][3]

Isolation and Structure Elucidation

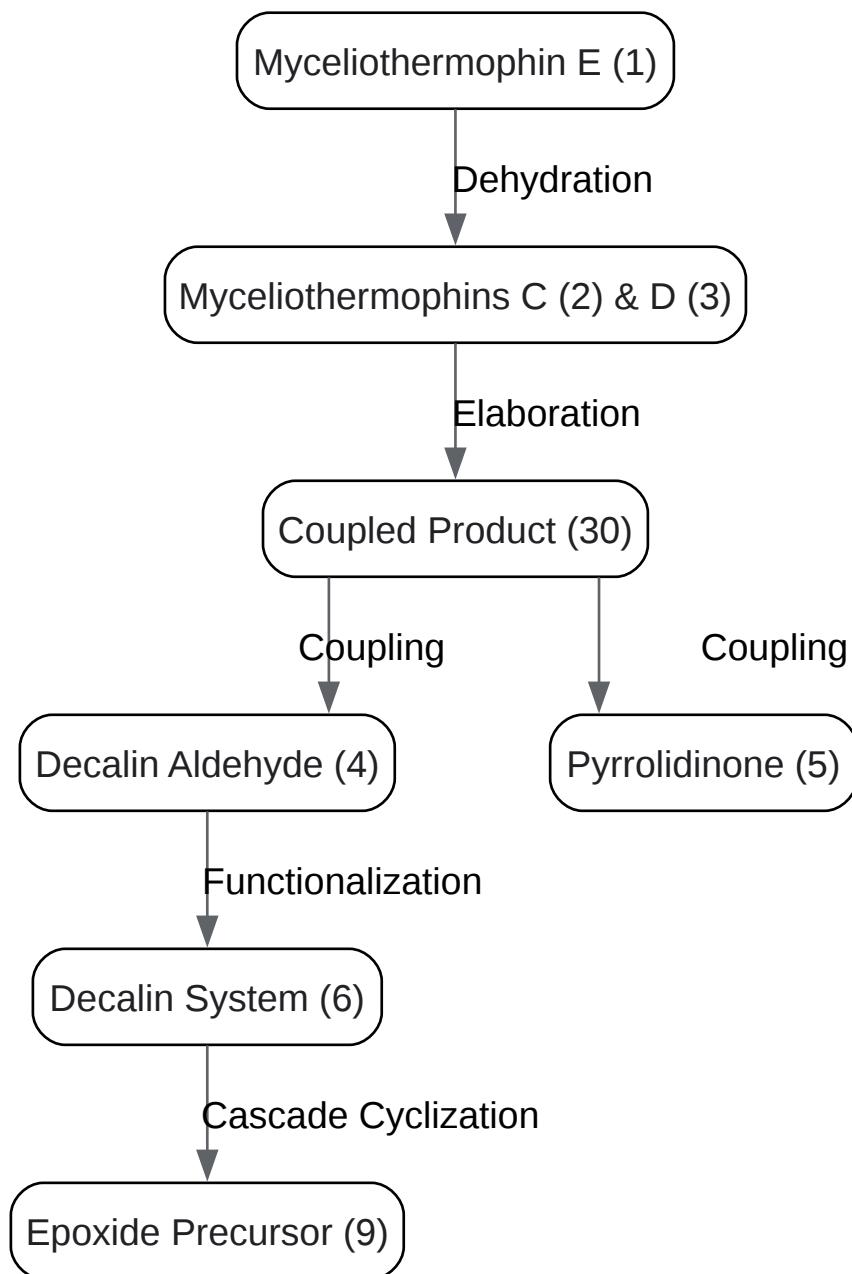
The general protocol for isolating and identifying new natural products like **Myceliothermophin E** from their fungal source involves several standard steps:

- Fermentation and Extraction: The fungus (*Myceliophthora thermophila*) is cultured in a suitable medium. The fungal biomass and/or the culture broth are then extracted with organic solvents to obtain a crude extract containing the secondary metabolites.
- Chromatographic Separation: The crude extract is subjected to various chromatographic techniques (e.g., column chromatography on silica gel, HPLC) to separate the individual compounds.[7]
- Spectroscopic Analysis: The pure compounds are then analyzed using spectroscopic methods, primarily NMR and HRESIMS, to determine their chemical structures.[4][7]

Visualizations

Retrosynthetic Analysis

The following diagram illustrates the logical bond disconnections used to plan the synthesis of **Myceliothermophin E** and its relatives.

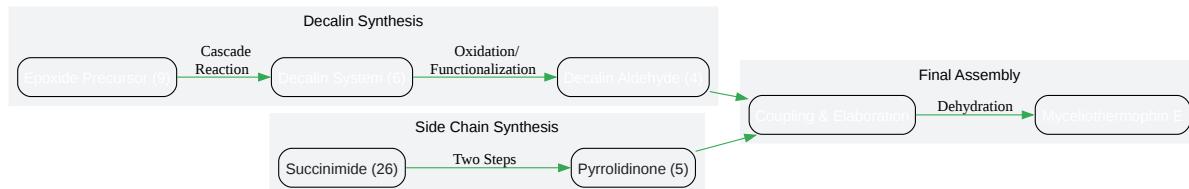


[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **Myceliothermophin E**.

Synthetic Workflow Overview

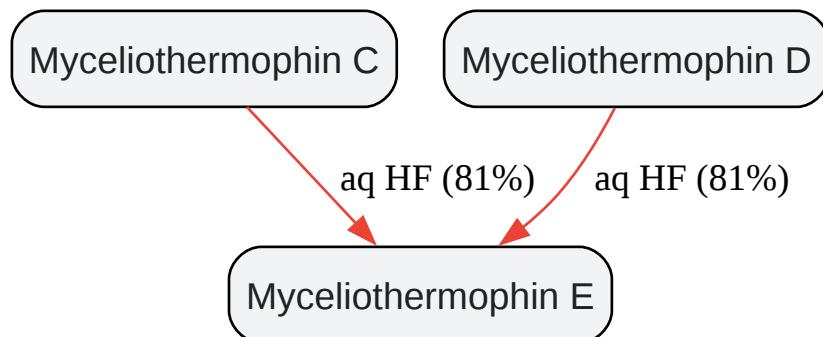
This workflow outlines the key transformations in the total synthesis of **Myceliothermophin E**.

[Click to download full resolution via product page](#)

Caption: Key stages in the total synthesis of **Myceliothermophin E**.

Final Conversion Pathway

This diagram shows the direct chemical relationship between **Myceliothermophin E** and its immediate precursors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Total Synthesis of Myceliothermophins C, D and E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of myceliothermophins C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocyclic Ring Construction: The Nicolaou Synthesis of Myceliothermophin E [organic-chemistry.org]
- 7. Isolation and structure elucidation of the major individual polyphenols in carob fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and stereochemistry of Myceliothermophin E]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15595413#chemical-structure-and-stereochemistry-of-myceliothermophin-e\]](https://www.benchchem.com/product/b15595413#chemical-structure-and-stereochemistry-of-myceliothermophin-e)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com